N,N'-Diacetyl-1,4-phenylenediamine

Description

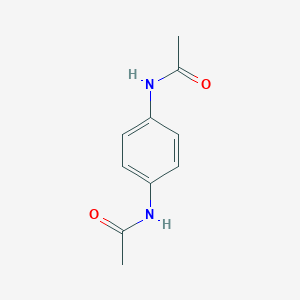

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetamidophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEDKKLZCJBVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059695 | |

| Record name | Acetamide, N,N'-1,4-phenylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-50-1 | |

| Record name | N,N′-Diacetyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diacetyl-1,4-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetamidobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-1,4-phenylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N'-1,4-phenylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(p-phenylene)di(acetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIACETYL-1,4-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96A01798W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Diacetyl-1,4-phenylenediamine chemical properties

An In-depth Technical Guide to the Chemical Properties of N,N'-Diacetyl-1,4-phenylenediamine

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document delves into the synthesis, characterization, reactivity, and biological relevance of this compound, emphasizing the causal relationships behind its chemical behavior and analytical signatures.

Core Identity and Nomenclature

This compound, also known as 1,4-diacetamidobenzene, is a symmetrically disubstituted aromatic diamide. Its chemical identity is established by a consistent set of identifiers across multiple authoritative chemical databases.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 140-50-1 | [1][2][3] |

| IUPAC Name | N-(4-acetamidophenyl)acetamide | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][3][4] |

| Molecular Weight | 192.21 g/mol | [2][4] |

| Synonyms | 1,4-Diacetamidobenzene, N,N'-Diacetyl-p-phenylenediamine, p-Phenylenediacetamide, 4'-Acetamidoacetanilide |[1][2][3] |

Physicochemical Properties

This compound is a stable, solid material under standard laboratory conditions. Its high melting point is indicative of a well-ordered crystal lattice structure stabilized by intermolecular hydrogen bonding between the amide N-H and carbonyl C=O groups of adjacent molecules.

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | White to brown crystalline powder | [5] | |

| Melting Point | >300 °C | Some sources report a specific range of 310-312 °C. The high value reflects strong intermolecular forces. | [1][5][6] |

| Boiling Point | 483.8 ± 28.0 °C | Predicted value; decomposition may occur at lower temperatures. | [5][6] |

| Density | 1.235 ± 0.06 g/cm³ | Predicted value. | [5][6][7] |

| Solubility | Insoluble in water. Soluble in hot acetic acid and other polar organic solvents. | Poor aqueous solubility is expected due to the dominant nonpolar aromatic core. |

| pKa | 14.29 ± 0.70 | Predicted value, referring to the amide proton. |[5] |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound is through the diacylation of p-phenylenediamine using an acetylating agent, typically acetic anhydride.

Expertise & Causality: The choice of acetic anhydride is strategic; it is a potent, readily available, and cost-effective acetylating agent. Glacial acetic acid is often used as the solvent because it readily dissolves the starting p-phenylenediamine and is compatible with the acetic anhydride reagent. The reaction is an example of nucleophilic acyl substitution, where the amine groups of p-phenylenediamine act as nucleophiles attacking the electrophilic carbonyl carbons of acetic anhydride. Using an excess of acetic anhydride ensures the reaction proceeds to the di-acetylated product, preventing significant formation of the mono-acetylated intermediate.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful synthesis is confirmed by the physical properties of the product and subsequent spectroscopic analysis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5.4 g (0.05 mol) of p-phenylenediamine in 50 mL of glacial acetic acid. Gentle heating may be required to achieve full dissolution.

-

Reagent Addition: Cautiously add 15.3 mL (0.16 mol) of acetic anhydride to the solution. The addition is exothermic and should be done in a controlled manner.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 30 minutes. This ensures the reaction goes to completion.

-

Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Then, cool the mixture further in an ice bath to maximize precipitation of the product.

-

Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold distilled water (to remove residual acetic acid) and then with a small amount of cold ethanol (to facilitate drying).

-

Drying: Dry the product in a vacuum oven at 80-100 °C until a constant weight is achieved. The expected yield is typically high (>90%).

-

Verification (Self-Validation): Confirm the identity and purity of the synthesized product by measuring its melting point and performing the spectroscopic analyses detailed in the following section. A sharp melting point close to the literature value indicates high purity.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and purity. The symmetry of the molecule (C₂ₕ point group) simplifies its NMR spectra.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Interpretation | Source(s) |

|---|---|---|

| ¹H NMR | ~9.8 ppm (s, 2H): Amide N-H protons. The downfield shift is due to the deshielding effect of the adjacent carbonyl group. ~7.5 ppm (s, 4H): Aromatic C-H protons. A single peak is observed due to the chemical and magnetic equivalence of all four aromatic protons. ~2.1 ppm (s, 6H): Acetyl CH₃ protons. A single peak confirms the presence of two equivalent acetyl groups. | [2][8] |

| ¹³C NMR | ~168 ppm: Carbonyl carbons (C=O). ~133 ppm: Aromatic carbons bonded to nitrogen (C-N). ~120 ppm: Aromatic carbons bonded to hydrogen (C-H). ~24 ppm: Methyl carbons (CH₃). | [2][9] |

| FTIR (cm⁻¹) | ~3300: N-H stretching vibration of the secondary amide. ~3050: Aromatic C-H stretching. ~1660: C=O stretching (Amide I band), characteristic of secondary amides. ~1550: N-H bending and C-N stretching (Amide II band). | [1][2][3] |

| Mass Spec (EI) | m/z 192: Molecular ion peak [M]⁺. m/z 150: Loss of an acetyl radical (•COCH₃). m/z 108: Loss of both acetyl groups, corresponding to the p-phenylenediamine radical cation. |[1][3][10] |

Reactivity and Biological Significance

Chemical Reactivity

This compound is a relatively stable compound. The amide linkages are resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions with heating to regenerate p-phenylenediamine. The electron-withdrawing nature of the acetyl groups deactivates the aromatic ring towards electrophilic substitution compared to aniline or p-phenylenediamine.

Role as a Detoxified Metabolite

From a drug development and toxicology perspective, the most critical property of this molecule is its role as a metabolite of p-phenylenediamine (PPD). PPD is a widely used component in oxidative hair dyes and an industrial chemical known for its potential to cause skin sensitization and genotoxicity.[11][12]

The human body, particularly the skin and liver, can detoxify PPD through N-acetylation, a phase II metabolic reaction. This process, catalyzed by N-acetyltransferase enzymes, converts the reactive primary amine groups of PPD into stable amide groups, forming first N-monoacetyl-p-phenylenediamine (MAPPD) and subsequently N,N'-diacetyl-p-phenylenediamine (DAPPD).[12]

Authoritative Insight: Crucially, studies have demonstrated that while PPD itself can be genotoxic, its N-monoacetylated and N,N'-diacetylated metabolites are non-genotoxic in vitro.[12] This detoxification pathway is a primary mechanism by which the body mitigates the potential harm of PPD exposure. Understanding the rate and extent of this biotransformation is essential for assessing the systemic risk of PPD-containing products.

Caption: Detoxification pathway of PPD to its non-genotoxic diacetylated metabolite.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Classification: The substance is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[2][7]

-

Hazard Statements (H-phrases): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]

-

Precautionary Statements (P-phrases):

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2][7]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]

-

-

Handling: Should be handled in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid generating dust. Store in a tightly closed container in a dry, cool place.[7]

References

- 1. This compound [webbook.nist.gov]

- 2. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 140-50-1 [chemicalbook.com]

- 5. 140-50-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. This compound(140-50-1) 1H NMR [m.chemicalbook.com]

- 9. This compound(140-50-1) 13C NMR spectrum [chemicalbook.com]

- 10. This compound(140-50-1) MS spectrum [chemicalbook.com]

- 11. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

N,N'-Diacetyl-1,4-phenylenediamine molecular weight

An In-depth Technical Guide to N,N'-Diacetyl-1,4-phenylenediamine (DAPPD): Properties, Synthesis, and Toxicological Significance

Introduction

This compound (DAPPD), also known as 1,4-bisacetamidobenzene, is a diamide derivative of benzene. While it has limited direct industrial applications, its significance in the fields of toxicology, dermatology, and drug development is substantial. DAPPD is the primary detoxification metabolite of p-phenylenediamine (PPD), a widely used chemical in oxidative hair dyes and a known contact allergen.[1][2][3] Understanding the physicochemical properties, synthesis, and biological profile of DAPPD is therefore critical for researchers assessing the safety and metabolism of PPD-containing consumer products.

This guide provides a comprehensive technical overview of DAPPD, designed for scientists and professionals in research and development. It covers the compound's core molecular properties, a detailed laboratory synthesis protocol, methods for analytical characterization, its crucial role in the metabolic detoxification of PPD, and essential safety information.

Core Molecular and Physicochemical Properties

The fundamental identity and behavior of a chemical compound are defined by its molecular and physical properties. For DAPPD, these data are foundational for its synthesis, analysis, and understanding its biological fate.

Molecular Identity and Weight

The molecular weight is a cornerstone for all stoichiometric calculations in synthesis and for quantitative analysis via mass spectrometry.

Physicochemical Data Summary

The properties of DAPPD are summarized in the table below. These values are essential for predicting its behavior in various solvents, determining appropriate purification methods, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 140-50-1 | [4][5][6] |

| Appearance | White to brown crystalline powder | [8] |

| Melting Point | >300 °C | [6] |

| Boiling Point | 483.8 ± 28.0 °C (Predicted) | [6] |

| Density | 1.235 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 219.6 °C | [6][9] |

| Synonyms | N,N'-Diacetyl-p-phenylenediamine, 1,4-Bisacetamidobenzene, DAPPD | [4][5] |

Synthesis and Purification

DAPPD is not commonly available in large quantities and is often required as an analytical standard or for toxicological testing. It can be readily synthesized in the laboratory via the di-acetylation of p-phenylenediamine. The causality behind this process is a classic nucleophilic acyl substitution, where the amine groups of PPD attack the electrophilic carbonyl carbons of an acetylating agent.

Experimental Protocol: Synthesis of DAPPD

This protocol describes a standard, reliable method for synthesizing DAPPD from p-phenylenediamine and acetic anhydride.

Materials:

-

p-Phenylenediamine (PPD)

-

Acetic Anhydride

-

Ethanol (95%)

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reactant Setup: In the three-neck flask, dissolve 1.0 equivalent of p-phenylenediamine in a minimal amount of 95% ethanol with gentle warming and stirring. The ethanol acts as a solvent to facilitate the reaction between the solid PPD and liquid acetic anhydride.

-

Acetylation: While stirring, slowly add 2.2 equivalents of acetic anhydride to the PPD solution. An exothermic reaction may be observed. Using a slight excess of acetic anhydride ensures the complete di-acetylation of both amine groups on the PPD molecule.

-

Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The product will begin to precipitate as the reaction proceeds.

-

Quenching and Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation. Pour the mixture into a beaker of cold distilled water to precipitate the remaining product and quench any unreacted acetic anhydride.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate until effervescence ceases. This step neutralizes the acetic acid byproduct. This is crucial for preventing acid-catalyzed hydrolysis during workup and ensuring a pure final product.

-

Filtration: Collect the crude DAPPD precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any residual salts and impurities.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to form pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of DAPPD.

Analytical Characterization

Verification of the identity and purity of the synthesized DAPPD is a self-validating step essential for its use as a standard or in further studies. A combination of spectroscopic and chromatographic techniques is recommended.

Protocol: HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of organic compounds.

Materials & Equipment:

-

Synthesized DAPPD

-

Acetonitrile (HPLC Grade)

-

Ultrapure Water

-

Formic Acid (Optional)

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the synthesized DAPPD and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

-

Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 257 nm[10]

-

Column Temperature: 30 °C

-

-

Analysis: Inject the sample and run the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Analytical Workflow Diagram

Caption: Standard workflow for purity analysis of DAPPD by HPLC-UV.

Toxicological Significance: The Detoxification of PPD

The primary relevance of DAPPD to drug development and safety science lies in its role as a metabolite of p-phenylenediamine (PPD).[1] PPD itself is a prohapten, meaning it becomes a sensitizer after chemical or metabolic activation in the skin.[3]

The Acetylation Pathway

In humans, PPD is metabolized in the skin and liver by N-acetyltransferase enzymes.[2] This process involves the sequential addition of acetyl groups, first forming N-monoacetyl-p-phenylenediamine (MAPPD) and subsequently N,N'-diacetyl-p-phenylenediamine (DAPPD).[2]

Research has demonstrated that this acetylation pathway represents a detoxification mechanism.[3] Studies have shown:

-

Reduced Genotoxicity: While PPD shows some genotoxic potential in in-vitro tests like the Ames test and micronucleus test, both MAPPD and DAPPD were found to be negative in these same assays.[2] This suggests that the acetylated metabolites are biologically less reactive than the parent PPD molecule.[2]

-

Reduced Allergenicity: In patch tests conducted on individuals with a known allergy to PPD, the vast majority did not react to MAPPD or DAPPD.[3] This indicates that acetylation significantly reduces the allergenic potential of PPD.[3]

This metabolic conversion is a critical self-validating system of the body; the enzymatic modification of the parent compound directly leads to a measurable reduction in its toxic and allergenic potential.

Metabolic Pathway Diagram

Caption: Metabolic detoxification pathway of PPD to DAPPD.

Safety, Handling, and Storage

Although DAPPD is a detoxification product of PPD, it is still a chemical that requires careful handling in a laboratory setting.

GHS Hazard Classification

Aggregated GHS information indicates that DAPPD is an irritant.[4]

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation[4][9] |

| Eye Irritation | H319 | Causes serious eye irritation[4][9] |

| Respiratory Irritation | H335 | May cause respiratory irritation[4][9] |

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest due to its molecular weight of 192.21 g/mol and its critical role as the stable, detoxified metabolite of the potent allergen p-phenylenediamine. Its properties are well-defined, and it can be reliably synthesized and purified using standard laboratory techniques. For researchers in toxicology and drug development, understanding the characteristics of DAPPD is essential for evaluating the metabolic fate and safety profile of PPD, providing a clear example of how enzymatic acetylation can serve as a crucial detoxification pathway in the human body.

References

- 1. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 140-50-1 [chemicalbook.com]

- 8. This compound | 140-50-1 | TCI Deutschland GmbH [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Diacetyl-1,4-phenylenediamine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), a compound of significant interest in metabolic studies and chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, detailed synthesis protocols, and critical applications, grounding all information in established scientific principles and authoritative references.

Molecular Identity and Physicochemical Properties

This compound, also known as 1,4-diacetamidobenzene, is the N,N'-diacetylated derivative of p-phenylenediamine.[1][2][3] This acetylation significantly alters the parent molecule's chemical properties, leading to a more stable and less toxic compound.

The fundamental identifiers and properties are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 192.22 g/mol | [1][2][4][5] |

| CAS Number | 140-50-1 | [1][2][3] |

| IUPAC Name | N-(4-acetamidophenyl)acetamide | [6] |

| Synonyms | 1,4-Diacetamidobenzene, p-Phenylenediacetamide | [1][2][3][6] |

| Appearance | White to light-brown powder/crystalline solid | [7] |

| Melting Point | 310-312 °C | [1] |

Spectroscopic data, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR), are available for structural confirmation and analysis through various chemical databases.[1][2][3][8][9]

Synthesis of this compound

The primary and most straightforward synthesis route for DAPPD is the diacetylation of p-phenylenediamine. This reaction is a classic example of nucleophilic acyl substitution.

Underlying Mechanism and Rationale

The synthesis involves the reaction of the two primary amino groups (-NH₂) of p-phenylenediamine with an acetylating agent.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of each amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a leaving group (acetate ion in the case of acetic anhydride).

-

Deprotonation: A base, which can be another molecule of the starting amine or an added base like sodium acetate, removes a proton from the nitrogen atom, yielding the neutral amide product and regenerating the catalyst or neutralizing the acidic byproduct.

This process occurs sequentially on both amino groups to yield the final N,N'-diacetylated product. The use of an excess of the acetylating agent ensures the reaction goes to completion, forming the di-substituted product rather than the mono-acetylated version.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from reactants to the final purified product.

Caption: Workflow for the synthesis and purification of DAPPD.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Step | Procedure | Rationale / Field Insight |

| 1. Reactant Setup | In a 250 mL round-bottom flask, dissolve 5.4 g (0.05 mol) of p-phenylenediamine in 30 mL of glacial acetic acid.[10] | Glacial acetic acid serves as a solvent that readily dissolves the starting amine. p-Phenylenediamine can be toxic and darkens on exposure to air; handle with care.[10] |

| 2. Acetylation | Slowly add 15.3 g (0.15 mol, ~14.2 mL) of acetic anhydride to the solution while stirring. An exothermic reaction will occur. | Acetic anhydride is the acetylating agent. A 3:1 molar ratio ensures complete di-acetylation. The slow addition helps control the initial exotherm. |

| 3. Reaction | Equip the flask with a reflux condenser and heat the mixture to reflux for 30-45 minutes. | Heating provides the necessary activation energy to drive the reaction to completion, ensuring both amino groups are acetylated. |

| 4. Precipitation | Allow the reaction mixture to cool slightly, then carefully pour it into 250 mL of ice-cold water with vigorous stirring. | The product, DAPPD, is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the acetic acid solvent and excess anhydride. |

| 5. Isolation | Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. | This step isolates the crude product. Washing with water removes residual acetic acid and other water-soluble impurities. |

| 6. Purification | Recrystallize the crude solid from ethanol or an ethanol/water mixture.[11][12] | Recrystallization is a critical purification step. DAPPD is soluble in hot ethanol and much less soluble at room temperature, allowing for the formation of pure crystals upon cooling, while impurities remain in the solvent. |

| 7. Drying | Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 80-100 °C until a constant weight is achieved. | Drying removes the residual recrystallization solvent, yielding the final, pure this compound. |

Core Applications in Research and Development

The primary utility of DAPPD is not as a therapeutic agent itself, but as a critical reference standard and metabolite in toxicology and drug development.

-

Metabolite of p-Phenylenediamine (PPD): PPD is a common ingredient in oxidative hair dyes and is known to be a skin sensitizer.[13] In the body, particularly in the skin and liver, PPD is detoxified through N-acetylation to form N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD).[13]

-

Toxicology and Genotoxicity Studies: DAPPD is used as a reference standard in studies investigating the metabolic fate of PPD. Research has shown that unlike the parent PPD, the diacetylated metabolite DAPPD is non-genotoxic in various in vitro assays, such as the Ames test.[13] This highlights the importance of acetylation as a detoxification pathway.

-

Chemical Intermediate: Due to its functional groups, DAPPD can serve as a starting material or intermediate in the synthesis of more complex molecules, including polymers and potentially novel pharmaceutical compounds.[14]

Safety, Handling, and Storage

While DAPPD is significantly less hazardous than its precursor, p-phenylenediamine, proper laboratory safety practices are mandatory.

Hazard Profile

Based on available Safety Data Sheets (SDS), DAPPD is classified as an irritant.[15]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[15]

-

Personal Protective Equipment: Wear protective gloves (nitrile rubber), safety goggles or a face shield, and a lab coat.[15][16] Avoid breathing dust by using appropriate respiratory protection if dust is generated.[17]

-

Hygiene: Wash hands thoroughly after handling.[15][16] Do not eat, drink, or smoke in the laboratory.[17]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17] Store locked up.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 140-50-1 [chemicalbook.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound(140-50-1) 1H NMR [m.chemicalbook.com]

- 9. This compound(140-50-1) 13C NMR [m.chemicalbook.com]

- 10. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sci-int.com [sci-int.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to N,N'-Diacetyl-1,4-phenylenediamine: Nomenclature, Synonyms, and Scientific Context

Introduction

N,N'-Diacetyl-1,4-phenylenediamine is a chemical compound of significant interest in toxicology, dermatology, and organic synthesis. While it is widely recognized as a primary metabolite of p-phenylenediamine (PPD), a common ingredient in hair dyes, its precise nomenclature and the various synonyms used across scientific literature and chemical catalogs can be a source of ambiguity. This guide provides a comprehensive overview of the nomenclature and synonyms of this compound, grounded in its chemical structure and contextual applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Understanding the Core Structure: 1,4-Phenylenediamine

To fully grasp the nomenclature of this compound, it is essential to first understand its precursor, 1,4-phenylenediamine, also known as p-phenylenediamine (PPD)[1][2]. PPD is an aromatic amine with the chemical formula C₆H₄(NH₂)₂[1]. The "1,4" or "para" (p-) designation indicates that the two amino (-NH₂) groups are attached to the benzene ring at opposite positions. This symmetrical structure is a key determinant of its chemical reactivity and biological activity.

Systematic and Common Nomenclature of this compound

The various names for this compound arise from different systematic and common naming conventions, each emphasizing different aspects of its molecular structure.

IUPAC Nomenclature

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is N-(4-acetamidophenyl)acetamide [3][4]. This name is derived by considering the molecule as a substituted acetamide. One acetamido group (CH₃CONH-) is the principal functional group, and the rest of the molecule is treated as a substituent attached to the nitrogen atom. The substituent is a 4-acetamidophenyl group.

Another acceptable systematic name is N,N'-(1,4-phenylene)diacetamide . This name treats the central benzene ring as the parent structure, with two acetamide groups attached to the nitrogen atoms linked to the phenylene ring at positions 1 and 4[5].

Common and Trivial Names

In addition to the systematic IUPAC names, this compound is known by a variety of common and trivial names, which are frequently encountered in scientific literature and commercial listings. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

-

N,N'-Diacetyl-p-phenylenediamine : This is a widely used semi-systematic name that clearly indicates the di-acetylation of the para-positioned amino groups of p-phenylenediamine[3][6][7].

-

1,4-Diacetamidobenzene : This name emphasizes the benzene ring as the parent structure with two acetamido (-NHCOCH₃) groups at positions 1 and 4[3][7][8].

-

p-Phenylenediacetamide : Similar to the above, this name highlights the p-phenylene core with two attached acetamide groups[3][7].

-

4'-Acetamidoacetanilide : This name treats the molecule as a derivative of acetanilide (C₆H₅NHCOCH₃)[3][7]. The "4'-acetamido" prefix indicates the presence of an acetamido group at the para position of the phenyl ring of the acetanilide.

-

Diacetazotol : While less common for the pure compound, this name has been historically associated with related azo dyes and can sometimes be found in older literature[1][9]. However, modern chemical databases do not typically list this as a primary synonym for this compound.

The choice of synonym often depends on the context. In biological and toxicological studies focusing on the metabolism of PPD, "N,N'-diacetyl-p-phenylenediamine" (often abbreviated as DAPPD) is frequently used to emphasize its origin as a detoxification product[10][11][12][13]. In synthetic chemistry, names like "1,4-diacetamidobenzene" might be preferred to highlight its structure as a building block.

Chemical Identifiers and Properties

For unambiguous identification, a combination of its CAS Registry Number, molecular formula, and other chemical identifiers is essential.

| Identifier/Property | Value | Reference(s) |

| CAS Registry Number | 140-50-1 | [5][6][7][10][14][15][16][17][18] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [6][7][15][16][17] |

| Molecular Weight | 192.21 g/mol | [6][15][16][17] |

| IUPAC Name | N-(4-acetamidophenyl)acetamide | [3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | >300 °C | [19] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone. | [5] |

| PubChem CID | 67324 | [3][9] |

Synthesis and Formation

This compound is most commonly synthesized through the di-acetylation of p-phenylenediamine. This reaction is a straightforward and high-yielding laboratory procedure.

Experimental Protocol: Acetylation of p-Phenylenediamine

-

Dissolution : Dissolve p-phenylenediamine in a suitable solvent, such as glacial acetic acid or a mixture of water and a base like sodium acetate.

-

Acylation : Add acetic anhydride to the solution. The reaction is typically exothermic, so controlled addition and cooling may be necessary.

-

Reaction : Stir the mixture at room temperature or with gentle heating to ensure complete di-acetylation.

-

Isolation : The product, being sparingly soluble, will often precipitate from the reaction mixture upon cooling or addition of water.

-

Purification : The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

The underlying mechanism involves the nucleophilic attack of the amino groups of p-phenylenediamine on the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of amide bonds.

Caption: Synthesis of this compound via di-acetylation of p-phenylenediamine.

Biological Significance: A Detoxification Metabolite

The primary context in which this compound is studied is as a detoxification product of p-phenylenediamine (PPD), a potent skin sensitizer found in many permanent hair dyes[3][10]. When PPD penetrates the skin, it can undergo two competing metabolic pathways: oxidation, which leads to the formation of reactive sensitizing compounds, and N-acetylation, a detoxification process[3][5].

The N-acetylation of PPD is catalyzed by N-acetyltransferase enzymes, particularly NAT1 in the skin[6][10][19]. This process occurs in two steps: the initial acetylation forms monoacetyl-p-phenylenediamine (MAPPD), which is then further acetylated to N,N'-diacetyl-p-phenylenediamine (DAPPD)[10]. These acetylated metabolites are significantly less reactive and more readily excreted from the body[3][5]. Therefore, the rate of N-acetylation is a critical factor in determining an individual's susceptibility to developing an allergic reaction to PPD[10].

Caption: Competing metabolic pathways of p-phenylenediamine (PPD) in the skin.

Applications in Research and Development

While its role as a metabolite is well-documented, this compound also serves as a valuable intermediate in organic synthesis. Its di-acetamido groups can be hydrolyzed back to amino groups under certain conditions, making it a protected form of p-phenylenediamine. This allows for selective reactions at other positions of the aromatic ring without interference from the highly reactive amino groups.

Furthermore, diamine and diacetamide compounds are fundamental building blocks in polymer chemistry, particularly for the synthesis of polyamides and polyimides, which are classes of high-performance polymers with excellent thermal and mechanical properties[20]. The rigid phenylene core of this compound can impart desirable properties to the resulting polymer backbone.

Conclusion

This compound is a compound with a multifaceted identity. Its nomenclature, ranging from the systematic IUPAC names to a variety of common synonyms, reflects its chemical structure and the diverse contexts in which it is studied and utilized. For researchers and professionals, a thorough understanding of these names is essential for accurate communication and comprehensive information retrieval. Beyond its well-established role as a key detoxification metabolite of p-phenylenediamine, its utility as a synthetic intermediate suggests a broader potential in materials science and drug development. This guide provides a foundational understanding of this important molecule, enabling scientists to navigate its complexities with greater confidence.

References

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through <i>N</i>-acetyltransferase 1 (NAT-1) - ProQuest [proquest.com]

- 7. chemneo.com [chemneo.com]

- 8. researchgate.net [researchgate.net]

- 9. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 15. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 16. This compound | 140-50-1 [chemicalbook.com]

- 17. This compound [webbook.nist.gov]

- 18. This compound | 140-50-1 | TCI AMERICA [tcichemicals.com]

- 19. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. files01.core.ac.uk [files01.core.ac.uk]

N,N'-Diacetyl-1,4-phenylenediamine spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of N,N'-Diacetyl-1,4-phenylenediamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering not just raw data but a field-proven interpretation of the results.

Introduction: The Molecular Profile of this compound

This compound, also known as 1,4-diacetamidobenzene, is a symmetrical aromatic diamide. Its structure is characterized by a central benzene ring substituted at the para positions with two acetamido groups. This symmetry has profound implications for its spectral signatures, particularly in NMR spectroscopy. Understanding its characterization is crucial for quality control, reaction monitoring, and regulatory submissions.

-

Chemical Formula: C₁₀H₁₂N₂O₂

-

Molecular Weight: 192.21 g/mol

-

CAS Number: 140-50-1[2]

-

IUPAC Name: N-(4-acetamidophenyl)acetamide[1]

The molecule's structure is foundational to interpreting its spectral output. The presence of amide linkages, an aromatic core, and methyl groups gives rise to distinct and predictable signals across different spectroscopic techniques.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, its symmetry simplifies the spectra, providing a clear illustration of its chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by three distinct signals, a direct consequence of the molecule's symmetry.

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.8 | Singlet | 2H | Amide (N-H) |

| ~7.5 | Singlet | 4H | Aromatic (Ar-H) |

| ~2.0 | Singlet | 6H | Methyl (CH₃) |

Solvent: DMSO-d₆[3]

Expert Interpretation:

-

Amide Protons (δ ~9.8): The downfield chemical shift is characteristic of amide protons, which are deshielded by the adjacent carbonyl group and can participate in hydrogen bonding. Their appearance as a singlet indicates that there is no significant coupling to adjacent protons.

-

Aromatic Protons (δ ~7.5): Due to the para-substitution and the molecule's symmetry, all four aromatic protons are chemically and magnetically equivalent. This results in a single, sharp signal, a classic indicator of a symmetrically 1,4-disubstituted benzene ring.

-

Methyl Protons (δ ~2.0): The two methyl groups are also equivalent. They appear as a sharp singlet, integrating to six protons, confirming the presence of the two acetyl groups.

Causality in Experimental Choice: The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is deliberate.[3] Its ability to dissolve the compound and its high polarity help in observing the amide N-H protons, which might otherwise exchange too rapidly in protic solvents like D₂O or methanol-d₄, leading to signal broadening or disappearance.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the molecule's symmetry, showing only three signals for the ten carbon atoms.

Data Summary: ¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168 | Carbonyl (C=O) |

| ~135 | Aromatic C (quaternary, C-N) |

| ~120 | Aromatic C (C-H) |

| ~24 | Methyl (CH₃) |

Solvent: DMSO-d₆

Expert Interpretation:

-

Carbonyl Carbon (δ ~168): This downfield signal is typical for amide carbonyl carbons.

-

Aromatic Carbons (δ ~135 and ~120): The two signals for the six aromatic carbons confirm the symmetry. The quaternary carbons attached to the nitrogen atoms are deshielded and appear further downfield (~135 ppm) compared to the protonated aromatic carbons (~120 ppm).

-

Methyl Carbon (δ ~24): The upfield signal corresponds to the two equivalent methyl carbons of the acetyl groups.

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the amide and aromatic moieties.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3300 | Strong | N-H stretch (Amide) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Methyl) |

| ~1660 | Strong | C=O stretch (Amide I band) |

| ~1550 | Strong | N-H bend & C-N stretch (Amide II) |

| ~1500, ~1400 | Medium | C=C stretch (Aromatic ring) |

| ~830 | Strong | C-H out-of-plane bend (para-subst.)|

Expert Interpretation:

-

N-H Stretch (~3300 cm⁻¹): A strong, relatively sharp peak in this region is a definitive indicator of the N-H bond in the secondary amide.

-

Amide I Band (~1660 cm⁻¹): This is one of the most characteristic peaks in the spectrum, arising from the C=O stretching vibration. Its position is typical for a secondary amide.

-

Amide II Band (~1550 cm⁻¹): This band results from a combination of N-H bending and C-N stretching vibrations. The presence of strong Amide I and Amide II bands is conclusive evidence for the amide functional group.

-

Aromatic C-H Bending (~830 cm⁻¹): The strong absorption in the out-of-plane region is highly diagnostic for the substitution pattern of the benzene ring. A peak around 830 cm⁻¹ strongly suggests 1,4- (or para-) disubstitution.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, offering clues to its structure.

Data Summary: Mass Spectrometry (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

|---|---|---|

| 192 | High | M⁺ (Molecular Ion) |

| 150 | High | [M - CH₂=C=O]⁺ (Loss of ketene) |

| 108 | Very High (Base Peak) | [M - CH₂=C=O - CH₂=C=O]⁺ or [H₂NC₆H₄NH₂]⁺• |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Expert Interpretation & Fragmentation Pathway: The fragmentation of this compound under EI conditions is logical and follows established pathways for amides.

-

Molecular Ion (m/z 192): The presence of a strong molecular ion peak confirms the molecular weight of the compound.[1][4]

-

Loss of Ketene (m/z 150): A characteristic fragmentation for N-aryl acetamides is the McLafferty-type rearrangement leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). The peak at m/z 150 corresponds to the [M - 42]⁺ ion.

-

Formation of the Base Peak (m/z 108): The most abundant ion (base peak) at m/z 108 can be formed by a subsequent loss of another ketene molecule from the m/z 150 fragment. This ion corresponds to the radical cation of p-phenylenediamine.

-

Acetyl Cation (m/z 43): Cleavage of the C-N bond can generate the stable acetyl cation, [CH₃CO]⁺, which gives rise to the prominent peak at m/z 43.

Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocols

These protocols represent standard, validated methodologies for obtaining high-quality spectral data for a solid sample like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube. The choice of DMSO-d₆ is critical for dissolving the sample and preserving the labile amide proton signals.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

-

Instrumentation: Insert the tube into the NMR spectrometer.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

-

¹H Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

FTIR Spectroscopy Protocol (KBr Pellet)

-

Sample Preparation: Place approximately 1-2 mg of the sample into an agate mortar.

-

Matrix Addition: Add approximately 100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr). The KBr must be free of moisture, which can be ensured by drying it in an oven prior to use.

-

Grinding: Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained. The quality of the grind is paramount for a clear spectrum, as large crystals will scatter the IR beam.

-

Pellet Formation: Transfer a portion of the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: For a stable, solid sample, introduction can be achieved via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatograph (GC) inlet. For GC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or ethyl acetate).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This energy is standardized to allow for consistent, reproducible fragmentation patterns that can be compared to library data.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is recorded for each m/z value.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide an unambiguous structural confirmation of this compound. The simplicity of the NMR spectra is a direct reflection of the molecule's symmetry. The IR spectrum confirms the presence of key amide and aromatic functional groups, with the out-of-plane bending region indicating the para-substitution pattern. Finally, the mass spectrum provides the correct molecular weight and a logical fragmentation pattern consistent with the proposed structure. This comprehensive spectral dataset serves as a reliable fingerprint for the identification and quality assessment of this important chemical compound.

References

An In-depth Technical Guide to the Solubility of N,N'-Diacetyl-1,4-phenylenediamine in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N,N'-Diacetyl-1,4-phenylenediamine. Recognizing the critical role of solubility in a myriad of chemical and pharmaceutical applications, this document delineates both the theoretical underpinnings and practical methodologies for its determination and prediction.

Introduction to this compound

This compound, also known as p-acetamidophenylacetamide, is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂.[1][2] It is a diamide derivative of p-phenylenediamine. Its structure, characterized by a central aromatic ring with two opposing acetamido groups, imparts a significant degree of molecular symmetry and the potential for strong intermolecular hydrogen bonding. These structural features are paramount in dictating its physical properties, including its melting point and, crucially, its solubility in various organic solvents.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 140-50-1 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 192.22 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >300 °C |

The high melting point of this compound suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is governed by the thermodynamic equilibrium between the solid and the dissolved state. This process can be understood through the interplay of two key energetic factors:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid's crystal structure together. For this compound, these forces are primarily hydrogen bonding between the amide groups and van der Waals interactions between the aromatic rings.

-

Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules. The nature and strength of these interactions depend on the polarity and hydrogen bonding capabilities of both the solute and the solvent.

A fundamental principle in predicting solubility is the concept of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

UNIFAC Group Contribution Method

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) method is another powerful predictive tool.[7][8] It is a semi-empirical model that calculates activity coefficients in mixtures based on the functional groups present in the molecules.[8] This allows for the prediction of phase equilibria, including solid-liquid equilibrium (solubility), with a reasonable degree of accuracy, particularly when experimental data is scarce.[7][9][10]

Experimental Determination of Solubility

Given the absence of comprehensive published solubility data for this compound, a robust experimental protocol is essential. The equilibrium solubility method is a reliable technique for this purpose.

Materials and Equipment

-

This compound (purity >99%)

-

A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF), dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[11][12][13][14]

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.[15][16]

-

-

Sampling and Sample Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the calibration standards and the diluted samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Data | Data |

| Ethanol | 24.5 | Data | Data |

| Acetone | 20.7 | Data | Data |

| Ethyl Acetate | 6.02 | Data | Data |

| Tetrahydrofuran | 7.6 | Data | Data |

| Dichloromethane | 8.93 | Data | Data |

| Chloroform | 4.81 | Data | Data |

| Dimethyl Sulfoxide | 46.7 | Data | Data |

| N,N-Dimethylformamide | 36.7 | Data | Data |

Note: The "Data" fields are placeholders for experimentally determined values.

The relationship between solvent polarity (as indicated by the dielectric constant) and solubility can provide insights into the nature of the solute-solvent interactions. For a molecule like this compound with hydrogen bonding capabilities, a correlation with the solvent's hydrogen bond donating or accepting ability is also expected.

Logical Relationships in Solubility Prediction

The following diagram illustrates the logical flow for predicting the solubility of a compound like this compound.

Caption: Logical workflow for the theoretical prediction and experimental validation of solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While published data is scarce, this guide provides a robust framework for its determination and prediction. By combining a systematic experimental approach with theoretical models such as Hansen Solubility Parameters and UNIFAC, researchers can gain a comprehensive understanding of its solubility behavior. This knowledge is invaluable for process optimization, formulation development, and ensuring the successful application of this compound in various scientific endeavors.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 140-50-1 [chemicalbook.com]

- 3. This compound | 140-50-1 | TCI Deutschland GmbH [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. kinampark.com [kinampark.com]

- 6. scribd.com [scribd.com]

- 7. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UNIFAC - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

- 13. pp.bme.hu [pp.bme.hu]

- 14. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 15. Solubility determination of barely aqueous-soluble organic solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to N,N'-Diacetyl-1,4-phenylenediamine: From Historical Obscurity to a Modern Therapeutic Candidate

Abstract

N,N'-Diacetyl-1,4-phenylenediamine (DAPPD), a derivative of the well-known aromatic amine p-phenylenediamine, has traversed a remarkable scientific journey. Initially synthesized in the late 19th century, it remained a relatively obscure chemical entity for over a century, primarily noted as a stable derivative and a metabolite of its parent compound. However, recent groundbreaking research has catapulted DAPPD into the spotlight as a promising therapeutic agent for neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving applications of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Renewed Significance

This compound, with the chemical formula C₁₀H₁₂N₂O₂, is a crystalline solid that is structurally characterized by a central benzene ring with two acetamido groups at the para positions. While the acetylation of amines was a common chemical practice in the late 19th century for the purpose of identification and purification, the specific diacetylated derivative of p-phenylenediamine did not garner significant independent attention for many decades. Its historical narrative is intrinsically linked to the burgeoning field of synthetic organic chemistry and the industrial importance of its precursor, p-phenylenediamine, a key component in the synthesis of dyes and polymers.

This guide will delve into the historical context of its first synthesis, explore the chemical principles behind its preparation, and detail its modern resurgence as a molecule of significant interest in the field of neuropharmacology.

The Genesis of this compound: A Historical Perspective

Pinpointing the exact moment of the first synthesis of this compound is challenging due to the conventions of early chemical literature. However, based on the established chemical knowledge of the time, its preparation was a logical and straightforward extension of the work on aniline and its derivatives.

The synthesis of acetanilide, the monoacetylated derivative of aniline, was first reported in 1886.[1][2] This, coupled with the widespread use of p-phenylenediamine in the burgeoning dye industry since the late 19th century, strongly suggests that this compound was likely first synthesized in a similar timeframe. The acetylation of p-phenylenediamine would have been a standard procedure for chemists of that era to characterize the diamine.

Early mentions of the compound are often in the context of it being a derivative or a metabolite of p-phenylenediamine, particularly in studies related to the toxicology and metabolism of aromatic amines used in hair dyes and other industrial applications.[3][4] For much of its history, DAPPD was not the primary subject of investigation but rather a chemical footnote in the study of its more industrially prominent parent molecule.

Synthesis and Characterization: From Classic Methods to Modern Protocols

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The lone pairs of electrons on the nitrogen atoms of the amino groups in p-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent.

Classical Synthesis: Acetylation with Acetic Anhydride

The most common and historically significant method for the preparation of this compound involves the reaction of p-phenylenediamine with acetic anhydride.

Reaction Mechanism:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol (Illustrative):

A detailed, step-by-step methodology for a laboratory-scale synthesis is provided below. This protocol is a self-validating system, where the purity of the final product can be confirmed through standard analytical techniques.

-

Dissolution of p-Phenylenediamine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of p-phenylenediamine in a suitable solvent, such as glacial acetic acid. Gentle heating may be required to facilitate dissolution.

-

Addition of Acetic Anhydride: Slowly add at least two molar equivalents of acetic anhydride to the stirred solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reflux: Heat the reaction mixture to reflux for a period of 1-2 hours to ensure complete diacetylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After cooling the reaction mixture to room temperature, the product, this compound, will often precipitate out of the solution. The precipitation can be further induced by the addition of cold water.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and acetic acid. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 140-50-1 | [5][6] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [5][6] |

| Molecular Weight | 192.22 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 304-308 °C | [5] |

| Solubility | Sparingly soluble in water, soluble in ethanol |

Historical and Evolving Applications: From a Chemical Intermediate to a Neurotherapeutic Agent

Early Applications: A Stable Derivative and Intermediate

In its early history, the primary utility of this compound was as a more stable and less reactive derivative of p-phenylenediamine. The acetylation of the amino groups protects them from oxidation, which is a common issue with aromatic amines.[7] This property made it a useful intermediate in certain chemical syntheses where the reactivity of the amino groups needed to be temporarily masked.

While p-phenylenediamine itself was a crucial component in the development of aniline dyes and in early photography as a developing agent, there is limited direct evidence of widespread use of the diacetylated form in these applications.[8] Its role was more likely that of a laboratory curiosity and a well-characterized derivative for analytical purposes.

A Paradigm Shift: The Emergence of this compound in Neuroscience

The 21st century has witnessed a dramatic shift in the scientific perception of this compound. Recent research has unveiled its potential as a potent neuroprotective and anti-inflammatory agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action in a Neuroinflammatory Context:

Figure 2: Proposed mechanism of action of this compound in mitigating neuroinflammation.

Studies have shown that this compound can cross the blood-brain barrier and exert its therapeutic effects by modulating the activity of microglia, the resident immune cells of the central nervous system. It has been demonstrated to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines. This anti-inflammatory action is believed to contribute to a reduction in neuronal damage and an improvement in cognitive function in animal models of Alzheimer's disease.

This newfound biological activity has transformed this compound from a simple chemical derivative into a lead compound for the development of novel therapies for a range of neuroinflammatory and neurodegenerative conditions.

Safety and Toxicology

As a derivative of p-phenylenediamine, a known skin sensitizer, the toxicological profile of this compound is of critical importance, especially in the context of its potential therapeutic applications. The acetylation of the amino groups generally reduces the toxicity and sensitizing potential compared to the parent compound.[4] However, comprehensive toxicological studies are ongoing to fully characterize its safety profile for pharmaceutical use.

Conclusion and Future Directions

The history of this compound is a compelling example of how a seemingly unremarkable compound can be rediscovered and repurposed for a completely novel and significant application. From its origins as a simple derivative in the era of classical organic chemistry, it has emerged as a molecule with the potential to address some of the most challenging diseases of our time.